molecular formula C11H17ClN4OSi B6265178 4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1095822-25-5

4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B6265178
CAS No.: 1095822-25-5
M. Wt: 284.8
InChI Key:
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Description

The compound “4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound with a complex structure . It is part of the pyrazolo[3,4-d]pyrimidine family .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex and includes a pyrazolo[3,4-d]pyrimidine core . The compound also contains a trimethylsilyl group and an ethoxy group .


Chemical Reactions Analysis

The compound has been used in the synthesis of novel CDK2 inhibitors . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources . It is recommended to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions for this compound could involve further exploration of its potential as a CDK2 inhibitor . Additionally, the synthesis and functionalization of pyrazolo[3,4-d]pyrimidine and related compounds are areas of ongoing research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidine involves the reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with 2-(trimethylsilyl)ethanol in the presence of a base to form the intermediate 4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidin-7-ol, which is then treated with a chlorinating agent to yield the final product.", "Starting Materials": [ "4-chloro-1H-pyrazolo[3,4-d]pyrimidine", "2-(trimethylsilyl)ethanol", "Base", "Chlorinating agent" ], "Reaction": [ "Step 1: 4-chloro-1H-pyrazolo[3,4-d]pyrimidine is reacted with 2-(trimethylsilyl)ethanol in the presence of a base to form the intermediate 4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidin-7-ol.", "Step 2: The intermediate is then treated with a chlorinating agent to yield the final product, 4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidine." ] }

CAS No.

1095822-25-5

Molecular Formula

C11H17ClN4OSi

Molecular Weight

284.8

Purity

91

Origin of Product

United States

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